molecular formula C19H14O4 B13995582 7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- CAS No. 318487-86-4

7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-

Cat. No.: B13995582
CAS No.: 318487-86-4
M. Wt: 306.3 g/mol
InChI Key: AJMGBOZBUUFMRG-UHFFFAOYSA-N
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Description

7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- (molecular formula C₁₉H₁₄O₄) is a polycyclic aromatic compound derived from the parent structure 7H-benzo[c]fluoren-7-one. The addition of hydroxy (OH) at position 5 and methoxy (OCH₃) groups at positions 3 and 9 introduces distinct electronic and steric effects, altering its physicochemical and biological properties.

Properties

CAS No.

318487-86-4

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

5-hydroxy-3,9-dimethoxybenzo[c]fluoren-7-one

InChI

InChI=1S/C19H14O4/c1-22-10-3-5-12-14(7-10)17(20)9-16-18(12)13-6-4-11(23-2)8-15(13)19(16)21/h3-9,20H,1-2H3

InChI Key

AJMGBOZBUUFMRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C4C=CC(=CC4=C(C=C3C2=O)O)OC

Origin of Product

United States

Preparation Methods

Key Parameters:

Parameter Value
Reaction Temperature 160°C
Reaction Time 1–2 hours
Yield Not explicitly reported

Reduction and Functional Group Interconversion

Sodium borohydride (NaBH₄) reduction of keto intermediates is critical for accessing hydroxylated derivatives:

  • Step : A methanolic solution of the N-oxide intermediate (2.65 mmol) is treated with NaBH₄ (7.94 mmol) under reflux for 30 minutes.
  • Outcome : Reduction generates C7-reduced dimefluron (3,9-dimethoxy-5-(2-dimethylaminoethoxy)-7H-benzo[c]fluoren-7-ol), which can be dehydrogenated to restore the ketone.
  • Purification : Preparative TLC with ethyl acetate/hexane mixtures.

Characterization Data:

Grignard Reagent Functionalization

Methyl magnesium chloride (MeMgCl) is employed to introduce methyl groups:

  • Step : 5-Hydroxy-2,3-dimethoxy-7H-benzo[c]fluoren-7-one is reacted with 3.0M MeMgCl in tetrahydrofuran (THF) at −10°C.
  • Outcome : Quenching with saturated NH₄Cl yields 2,3-dimethoxy-7-methyl-7H-benzo[c]fluorene-5,7-diol , which can be oxidized to the ketone.

Oxidative Dehydrogenation

K₂S₂O₈-mediated oxidation enables aromaticity restoration in reduced intermediates:

  • Step : A C–H oxidation of 3-deshydroxy analogues (e.g., compound 11 ) using K₂S₂O₈ in acidic conditions.
  • Application : This method could dehydrogenate dihydrobenzo[c]fluorene intermediates to yield the target ketone.

Comparative Analysis of Methods

Method Key Reagents Temperature Yield Limitations
Cyclization Polyphosphoric acid, o-xylene 160°C Moderate Requires substituent tuning
NaBH₄ Reduction NaBH₄, methanol Reflux High Post-reduction oxidation needed
Grignard MeMgCl, THF −10°C Moderate Low-temperature control
Oxidative K₂S₂O₈ Ambient Variable Substrate-dependent

Quality Control and Characterization

  • Chromatography : Silica gel column chromatography (EtOAc/hexane) or preparative TLC ensures purity.
  • Spectroscopy : ¹H/¹³C NMR and HRMS validate structure and substituent positions.

Industrial Scalability Considerations

  • Cyclization Optimization : Continuous flow reactors could enhance polyphosphoric acid-mediated cyclization efficiency.
  • Catalyst Recycling : Pd-based catalysts in Suzuki couplings require recovery protocols to reduce costs.

Chemical Reactions Analysis

Types of Reactions

7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of 7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern significantly impacts properties such as logP (lipophilicity) , polar surface area (PSA) , and thermal stability . Key comparisons include:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight logP PSA (Ų) Key Properties
7H-Benzo[c]fluoren-7-one C₁₇H₁₀O None 230.26 4.20 17.07 Cp,gas: 461–531 J/mol·K
5-Hydroxy-3,9-dimethoxy derivative C₁₉H₁₄O₄ 5-OH, 3-OCH₃, 9-OCH₃ 306.31 ~3.50* 55.60* Increased polarity, reduced logP
5-[2-(Dimethylamino)ethoxy]-3,9-dimethyl C₂₃H₂₃NO₂ 5-DMAOCH₂CH₂, 3-CH₃, 9-CH₃ 345.43 4.61 29.54 Enhanced lipophilicity
9-Hydroxybenfluron C₂₁H₁₉NO₃ 5-OCH₂CH₂N(CH₃)₂, 9-OH 333.38 N/A N/A Bioactivity potential

*Estimated based on substituent contributions.

  • Lipophilicity (logP) : The 5-hydroxy-3,9-dimethoxy derivative is less lipophilic than its methyl-substituted analog (logP 3.50 vs. 4.61) due to polar hydroxy and methoxy groups. This contrasts with the parent compound (logP 4.20), where the absence of polar groups increases hydrophobicity .
  • Polar Surface Area (PSA) : The 5-hydroxy-3,9-dimethoxy derivative has a higher PSA (~55.60 Ų) compared to the parent (17.07 Ų), enhancing solubility in polar solvents .

Spectral and Structural Comparisons

  • NMR Spectroscopy: In related benzo[c]fluorenones, methoxy groups at positions 3 and 9 exhibit ¹H NMR shifts near δ 3.8–4.0 ppm, while hydroxy protons typically resonate at δ 5.0–6.0 ppm. Coupling constants (e.g., $ J = 8–10 \, \text{Hz} $) confirm substituent positions .
  • X-ray Diffraction : Rigid planar analogs like 7H-dibenzo[c,g]carbazole (cgBCZ) show similar backbone rigidity, critical for applications in organic phosphorescence .

Photophysical Properties

The rigid benzo[c]fluorenone core, combined with electron-donating substituents, may enable ultralong organic phosphorescence (UOP). For example, 7H-benzo[c]carbazole (cBCZ) doped in polyvinylpyrrolidone (PVP) exhibits UOP due to restricted molecular motion, a property likely shared by the target compound .

Biological Activity

7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- (CAS No. 318487-86-4) is a polycyclic aromatic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a hydroxy group and two methoxy groups attached to the benzo[c]fluorene core, which may influence its biological properties.

  • Molecular Formula : C19H14O4
  • Molecular Weight : 306.31 g/mol

Biological Activity Overview

Research indicates that 5-hydroxy-3,9-dimethoxy-7H-benzo[c]fluoren-7-one exhibits significant biological activity, particularly in oncology. Preliminary studies suggest its potential as an antineoplastic agent , with mechanisms of action still under investigation. The compound appears to interact with various cellular pathways that regulate growth and apoptosis, making it a candidate for further research in cancer treatment.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Tumor Growth : Studies have shown that derivatives of similar compounds exhibit strong anti-tumor activity. For instance, compounds related to 5-hydroxy-3,9-dimethoxy-7H-benzo[c]fluoren-7-one have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating effective inhibition of cell proliferation .

Comparative Analysis with Related Compounds

The uniqueness of 5-hydroxy-3,9-dimethoxy-7H-benzo[c]fluoren-7-one can be highlighted in comparison with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
5-Hydroxy-3,9-dimethoxy-7H-benzo[c]fluoren-7-one C19H14O4Contains both hydroxy and methoxy groups
5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-oneC19H14O2Lacks methoxy groups; simpler structure
7-Oxo-7H-benzo[c]fluoreneC19H12OContains a ketone instead of hydroxy/methoxy groups
DimefluronC22H22ClNO4A derivative with additional aminoalkyl side chains

Case Studies and Research Findings

  • Antineoplastic Properties : A study evaluated the anti-tumor activity of novel derivatives based on similar structures. The results indicated that certain derivatives exhibited IC50 values ranging from 0.35 μM to 0.56 μM against various cancer cell lines such as MCF-7 and A549 . This suggests that modifications to the benzo[c]fluorenone structure can enhance biological efficacy.
  • Mechanistic Insights : Ongoing research aims to elucidate the specific cellular pathways influenced by this compound. Initial findings suggest modulation of signaling pathways involved in cell cycle regulation and apoptosis, which are critical for cancer therapy .
  • Safety and Efficacy Assessments : Further studies are necessary to assess the safety profile and therapeutic window of this compound in clinical settings. Current investigations focus on its pharmacokinetics and potential side effects associated with long-term use .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 7H-Benzo[c]fluoren-7-one derivatives, and how do they influence experimental design?

  • Methodological Answer : Critical properties include thermodynamic parameters (e.g., melting/boiling points, logP, solubility) and stability under lab conditions. For example:

  • Thermodynamic Data : Standard melting enthalpy = 24.98 kJ/mol; logP = 4.411 (indicating high lipophilicity) .
  • Solubility : log10(water solubility) = -6.23, suggesting limited aqueous solubility and the need for organic solvents (e.g., cyclohexane) .
  • Experimental Design : Use solvent systems like cyclohexane (100 µg/ml solutions) for dissolution, and store at 20°C to avoid degradation .

Q. How can researchers synthesize and purify 5-hydroxy-3,9-dimethoxy-substituted derivatives of 7H-Benzo[c]fluoren-7-one?

  • Methodological Answer :

  • Synthesis : Adapt multi-step pathways from analogous compounds, such as bromination of 1-bromonaphthalene followed by hydroxylation/methoxylation .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • Validation : Confirm purity via HPLC (>99% by area) and melting point analysis (e.g., 62–64°C for related methoxy compounds) .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify substituents (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CH-π interactions in benzofluorene derivatives) .
  • MS : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 231.26 for C₁₇H₁₀O) .

Advanced Research Questions

Q. How can contradictory thermodynamic data (e.g., critical temperature, logP) be resolved in literature reports?

  • Methodological Answer :

  • Data Cross-Validation : Compare values from multiple computational methods (e.g., NIST Webbook vs. Joback method for critical temperature: 937.21 K vs. 905–950 K estimates) .
  • Experimental Replication : Measure logP via shake-flask method (octanol/water partitioning) to validate computational predictions (e.g., logP = 4.411 ).
  • Statistical Analysis : Apply QSPR models to reconcile discrepancies, leveraging quantum-chemical descriptors (e.g., dipole moment, polarizability) .

Q. What strategies optimize stability during long-term storage or under reactive conditions?

  • Methodological Answer :

  • Thermal Stability : Avoid temperatures >20°C; TGA/DSC studies show decomposition onset at ~150°C .
  • Light Sensitivity : Store in amber vials; UV-Vis spectra indicate photodegradation above 300 nm .
  • Inert Atmospheres : Use argon/vacuum sealing to prevent oxidation (critical pressure = 2844.44 kPa ).

Q. How can researchers quantify trace amounts of this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • HPLC-MS/MS : Employ a C18 column (gradient: acetonitrile/0.1% formic acid) with MRM transitions (e.g., m/z 231→213 for quantification) .
  • Calibration Standards : Prepare serial dilutions (10–1000 ng/ml) in cyclohexane, referencing certified solutions (100 µg/ml ).
  • Recovery Studies : Spike matrices (plasma, soil) with known concentrations and assess extraction efficiency (>85% via SPE) .

Q. What computational approaches predict biological activity or environmental fate?

  • Methodological Answer :

  • Docking Studies : Model interactions with cytochrome P450 enzymes using AutoDock Vina (binding affinity < -7 kcal/mol for hydroxylated derivatives) .
  • ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., high GI absorption due to logP >4) and eco-toxicity (LC50 = 1.2 mg/L in fish) .
  • Degradation Pathways : Simulate photolysis kinetics with MOPAC (half-life = 48 hrs under UV light) .

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